molecular formula C40H72N12O8 B10772511 (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

Cat. No.: B10772511
M. Wt: 849.1 g/mol
InChI Key: KAFZOLYKKCWUBI-HPMAGDRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes for compound “PMID24999562C6b” involve peptide synthesis techniques. The preparation typically includes the following steps:

Industrial production methods for peptides like “PMID24999562C6b” often involve large-scale SPPS with automated synthesizers to increase efficiency and yield.

Chemical Reactions Analysis

Compound “PMID24999562C6b” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

Scientific Research Applications

Compound “PMID24999562C6b” has several scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: It serves as a tool to investigate the role of NMU2 receptors in various biological processes.

    Medicine: It is explored as a potential therapeutic agent for conditions related to NMU2 receptor activity, such as pain management and metabolic disorders.

    Industry: It is utilized in the development of peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of compound “PMID24999562C6b” involves its interaction with NMU2 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways that mediate various physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparison with Similar Compounds

Compound “PMID24999562C6b” can be compared with other NMU2 agonists and peptide derivatives. Similar compounds include:

    NmU-C-terminal heptapeptide: The parent compound from which “PMID24999562C6b” is derived.

    Other NMU2 agonists: Compounds that selectively activate NMU2 receptors, such as neuromedin U and its analogs.

The uniqueness of “PMID24999562C6b” lies in its selective agonist activity towards NMU2 receptors, which makes it a valuable tool for studying NMU2-mediated processes and developing targeted therapies .

Properties

Molecular Formula

C40H72N12O8

Molecular Weight

849.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

InChI

InChI=1S/C40H72N12O8/c1-23(2)14-16-27(48-37(58)29(20-24(3)4)47-33(54)17-15-25-10-6-5-7-11-25)36(57)51-30(22-41)39(60)52-19-9-13-31(52)38(59)49-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)21-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,58)(H,49,59)(H,50,56)(H,51,57)(H4,44,45,46)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

KAFZOLYKKCWUBI-HPMAGDRPSA-N

Isomeric SMILES

CC(C)CC[C@@H](C(=O)N[C@@H](CN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CCC2CCCCC2

Canonical SMILES

CC(C)CCC(C(=O)NC(CN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)CCC2CCCCC2

Origin of Product

United States

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